molecular formula C10H11FO2 B14776930 3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol

3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol

Cat. No.: B14776930
M. Wt: 182.19 g/mol
InChI Key: ROYWUOZRGFEUMN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol is a chemical compound with the molecular formula C10H11FO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol typically involves the reaction of 2-fluoro-5-methylphenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of nucleophilic substitution reactions where the oxetane ring is introduced via a cyclization process. The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol exerts its effects involves interactions with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-2-(trifluoromethyl)phenyl)oxetan-3-ol
  • 3-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)oxetan-3-ol
  • (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid

Uniqueness

3-(2-Fluoro-5-methyl-phenyl)oxetan-3-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)oxetan-3-ol

InChI

InChI=1S/C10H11FO2/c1-7-2-3-9(11)8(4-7)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3

InChI Key

ROYWUOZRGFEUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(COC2)O

Origin of Product

United States

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